

Application Note: Quantification of Mesembranol in Plasma using UHPLC-QToF-MS

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Compound of Interest

Compound Name: Mesembranol

Cat. No.: B1196526

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Introduction

Mesembranol is a principal alkaloid found in the plant *Sceletium tortuosum*, which has a long history of traditional use for its mood-enhancing and anxiolytic effects. As interest in the therapeutic potential of *Sceletium* alkaloids grows, robust and sensitive analytical methods are required for pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of these compounds. This application note details a validated Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) method for the sensitive and selective quantification of **mesembranol** in plasma. The method is suitable for preclinical and clinical research, offering high throughput and accurate results essential for drug development programs.

Experimental Workflow

The following diagram outlines the major steps in the analytical workflow for the quantification of **mesembranol** in plasma samples.



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Caption: Experimental workflow for **mesembranol** quantification.

Experimental Protocols

Materials and Reagents

- **Mesembranol** reference standard ($\geq 98\%$ purity)
- Quinine (Internal Standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (ultrapure, $18.2 \text{ M}\Omega\cdot\text{cm}$)
- Control human plasma (K2-EDTA)

Standard Solutions and Quality Control Samples

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of **mesembranol** and quinine (IS) in methanol.
- Working Standard Solutions: Serially dilute the **mesembranol** stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control (QC) samples.
- Calibration Curve Standards: Spike control plasma with the appropriate working standard solutions to obtain final concentrations ranging from 1 to 1000 ng/mL.
- Quality Control (QC) Samples: Prepare QC samples in control plasma at four concentration levels:
 - Lower Limit of Quantification (LLOQ): 1 ng/mL
 - Low QC (LQC): 3 ng/mL

- Medium QC (MQC): 100 ng/mL
- High QC (HQC): 800 ng/mL

Sample Preparation: Protein Precipitation

- Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 µL of internal standard working solution (quinine, 1 µg/mL in methanol).
- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean autosampler vial for UHPLC-QToF-MS analysis.

UHPLC-QToF-MS Conditions

UHPLC System:

Parameter	Condition
Column	C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 1 min, return to initial over 0.5 min, re-equilibrate for 1.5 min
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL

QToF-MS System:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	120°C
Desolvation Gas Temp	350°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Acquisition Mode	MS/MS (Targeted)
Precursor Ion (m/z)	Mesembranol: 292.1856, Quinine (IS): 325.1911
Product Ions (m/z)	Mesembranol: 232.1434, 135.0808; Quinine (IS): 136.0651, 159.0862
Collision Energy	Mesembranol: 15-25 eV; Quinine (IS): 20-30 eV

Method Validation Summary

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.^{[1][2][3]} The following parameters were assessed:

Parameter	Result
Linearity (r^2)	> 0.995
Range	1 - 1000 ng/mL
LLOQ	1 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 12%
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)
Extraction Recovery	> 85%
Matrix Effect	Minimal ion suppression/enhancement observed
Stability	Stable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C

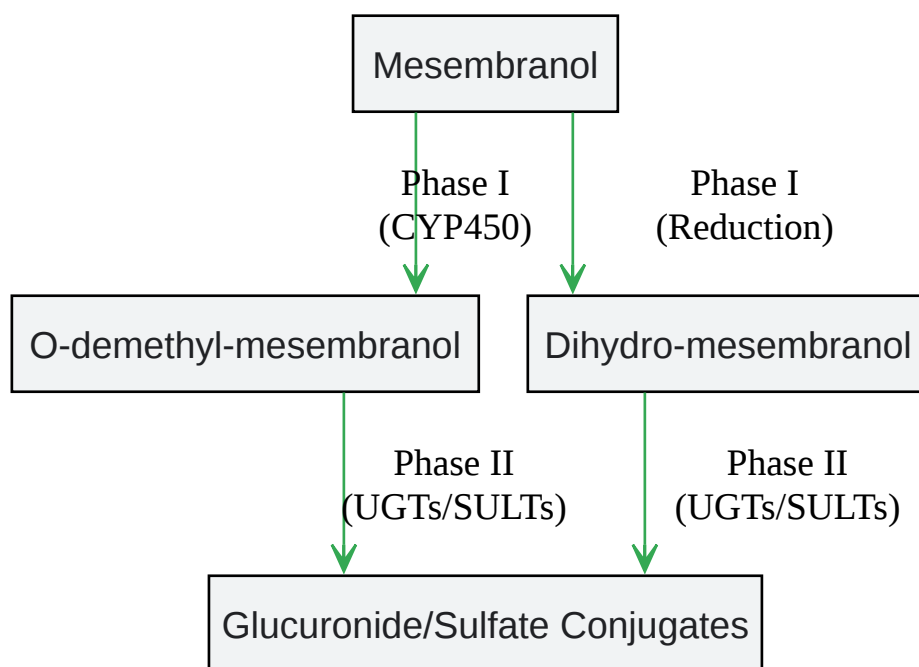
Quantitative Data

The following table summarizes the performance of the calibration curve and quality control samples.

Sample Type	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL) ± SD (n=6)	Precision (%CV)	Accuracy (% Bias)
Calibration Std 1	1	0.98 ± 0.11	11.2	-2.0
Calibration Std 2	5	5.12 ± 0.45	8.8	2.4
Calibration Std 3	20	19.5 ± 1.5	7.7	-2.5
Calibration Std 4	100	103.2 ± 7.8	7.6	3.2
Calibration Std 5	500	490.5 ± 35.3	7.2	-1.9
Calibration Std 6	1000	1015.7 ± 65.1	6.4	1.6
LQC	3	2.89 ± 0.29	10.0	-3.7
MQC	100	97.6 ± 8.5	8.7	-2.4
HQC	800	821.3 ± 68.9	8.4	2.7

Metabolic Pathway

The primary metabolic pathways for mesembrine-type alkaloids involve demethylation and reduction.^[4] The following diagram illustrates a plausible metabolic pathway for **mesembranol**.



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Caption: Plausible metabolic pathway of **mesembranol**.

Conclusion

This application note presents a robust, sensitive, and selective UHPLC-QToF-MS method for the quantification of **mesembranol** in plasma. The method demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery, making it well-suited for pharmacokinetic studies in the context of drug development. The detailed protocol and validation summary provide a comprehensive guide for researchers and scientists working with mesembrine alkaloids. A similar UHPLC-QToF-MS method has been successfully used to quantify the related alkaloids mesembrine and mesembrenone in mouse plasma.[5][6][7][8] The lower limit of quantification for both of those compounds was 10 ng/mL, with extraction recoveries between 87% and 93%. [5][6][7] The accuracy was reported to be between 89.5% and 106%, and precision was less than 12.6% for all quality control samples.[5][6][7] These findings support the suitability of this methodology for the bioanalysis of mesembrine-type alkaloids.

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